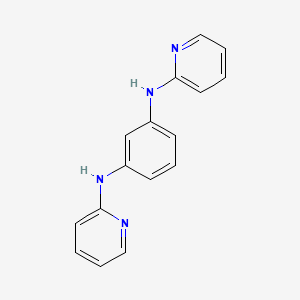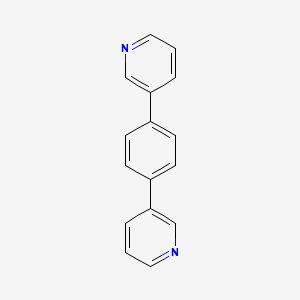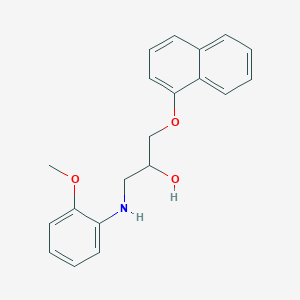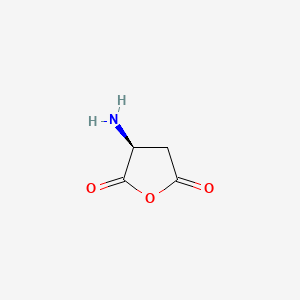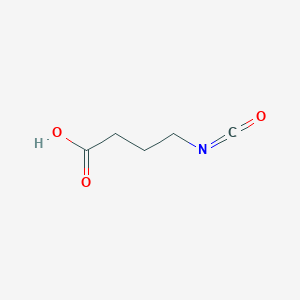
4-Isocyanatobutanoic acid
Overview
Description
4-Isocyanatobutanoic acid is an organic compound with the molecular formula C₅H₇NO₃. It is characterized by the presence of both an isocyanate group (-N=C=O) and a carboxylic acid group (-COOH) within its structure. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isocyanatobutanoic acid typically involves the reaction of an appropriate amine with phosgene (COCl₂). The general reaction can be represented as follows:
R-NH2+COCl2→R-N=C=O+2HCl
In this case, the amine precursor is 4-aminobutanoic acid, which reacts with phosgene to yield this compound.
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the use of phosgene due to its high reactivity. due to the toxic nature of phosgene, alternative methods such as the use of carbon dioxide and diamines are being explored to produce isocyanates in a more environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatobutanoic acid undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.
R-N=C=O+H2O→R-NH-COOH→R-NH2+CO2
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes).
R-N=C=O+R’-OH→R-NH-COO-R’
Amine Reaction: Reacts with primary and secondary amines to form substituted ureas.
R-N=C=O+R’R”NH→R-NH-CO-NR’R”
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For the formation of carbamates.
Amines: For the formation of substituted ureas.
Catalysts: Tertiary amines or metal salts (e.g., tin, iron, mercury) can catalyze these reactions.
Major Products:
Carbamates (Urethanes): Formed from reactions with alcohols.
Substituted Ureas: Formed from reactions with amines.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
4-Isocyanatobutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 4-isocyanatobutanoic acid involves its high reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable products such as carbamates and substituted ureas. The molecular targets and pathways involved in its reactions are primarily related to the formation of covalent bonds with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Methyl Isocyanate (CH₃-N=C=O): A simpler isocyanate with similar reactivity but lacks the carboxylic acid group.
Phenyl Isocyanate (C₆H₅-N=C=O): An aromatic isocyanate with similar reactivity but different physical properties.
Ethyl Isocyanate (C₂H₅-N=C=O): Another simple isocyanate with similar reactivity but different chain length.
Uniqueness: 4-Isocyanatobutanoic acid is unique due to the presence of both the isocyanate and carboxylic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler isocyanates. Its ability to form stable products with nucleophiles makes it valuable in various applications, particularly in the synthesis of polyurethanes and other polymers .
Properties
IUPAC Name |
4-isocyanatobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-6-3-1-2-5(8)9/h1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRKEAGRGSMYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)
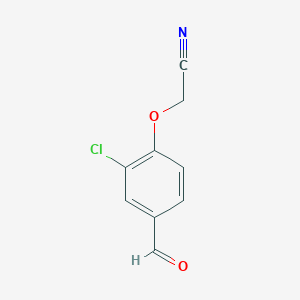
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)
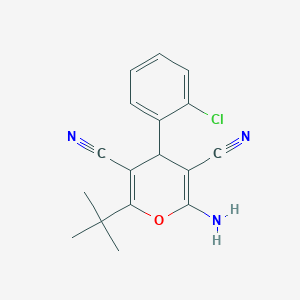
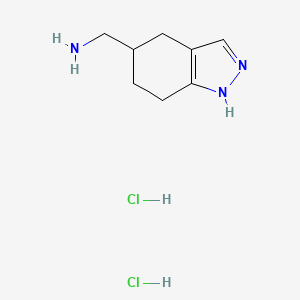
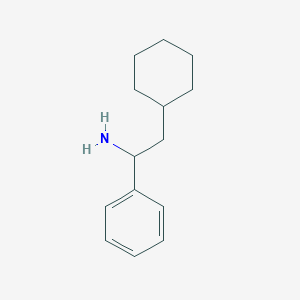
![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)
